4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]MORPHOLINE
Overview
Description
4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]morpholine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-nitrophenyl)piperazine-1-carbonyl]morpholine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with the piperazine ring.
Formation of the Morpholine Ring: The morpholine ring is formed through the reaction of an epoxide with an amine, followed by cyclization.
Coupling of the Piperazine and Morpholine Rings: The final step involves coupling the piperazine and morpholine rings through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is studied for its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-nitrophenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity, while the piperazine and morpholine rings can modulate the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
Uniqueness
4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]morpholine is unique due to its combination of a nitrophenyl group, piperazine ring, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
morpholin-4-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c20-15(18-9-11-23-12-10-18)17-7-5-16(6-8-17)13-1-3-14(4-2-13)19(21)22/h1-4H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXDVYMXHRSGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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